ASC-JM-17 is a small-molecule compound recognized for its role as an activator of the nuclear factor erythroid 2-related factor 1 and 2 pathways, which are crucial for regulating cellular responses to oxidative stress and maintaining proteostasis. This compound has garnered attention in the context of neurodegenerative diseases, particularly those associated with polyglutamine expansions, such as spinal and bulbar muscular atrophy and spinocerebellar ataxia type 3.
ASC-JM-17 is derived from curcumin analogs, specifically designed to enhance its bioactivity and therapeutic potential. It falls under the category of investigational drugs, primarily classified as a small molecule with antioxidant properties. The compound's chemical formula is , and it has a molecular weight of approximately 464.56 g/mol .
The synthesis of ASC-JM-17 involves several steps utilizing commercially available starting materials. Key components include 3,4-dimethoxybenzaldehyde and cyclobutylmethyl ketone. The synthetic route typically includes reactions such as aldol condensation, followed by various purification processes to yield the final product in high purity .
ASC-JM-17 undergoes several chemical reactions that are critical for its mechanism of action:
The mechanism of action of ASC-JM-17 primarily involves the activation of Nrf1 and Nrf2 pathways. Upon treatment with ASC-JM-17:
ASC-JM-17 exhibits several notable physical and chemical properties:
ASC-JM-17 has potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3